N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a methoxyphenyl group, a thieno[3,4-c]pyrazole core, and a dimethylpropanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a substituted thiophene, with a hydrazine derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate reagents and catalysts.
Attachment of the Dimethylpropanamide Moiety: This step typically involves acylation reactions using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: These compounds share the pyrazole core and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Thieno[3,4-c]pyrazole Derivatives: Compounds with this core structure are known for their diverse chemical reactivity and potential therapeutic applications.
Methoxyphenyl Derivatives: These compounds often exhibit enhanced biological activity due to the presence of the methoxy group, which can influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C17H21N3O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-17(2,3)16(21)18-15-13-9-25(22,23)10-14(13)19-20(15)11-5-7-12(24-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,18,21) |
InChI Key |
UPZRCPDRGYXSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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